Graphenone

Beschreibung

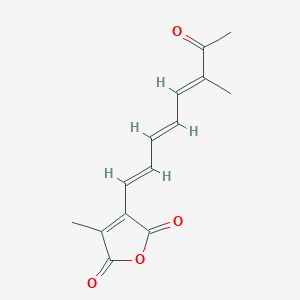

Graphenone is a naturally occurring organic compound classified within the alkyl(methyl)maleic anhydride family. It is biosynthetically derived from lichen mycobionts, such as Graphis handelii, and shares structural similarities with other anhydrides like chaetomellic anhydrides and graphislactones . This compound’s synthesis often involves atom transfer radical cyclization (ATRC) of chlorinated precursors, such as 2,2-dichloropalmitic acid, to form its pyrrolidin-2-one intermediate .

Eigenschaften

CAS-Nummer |

158204-25-2 |

|---|---|

Molekularformel |

C14H14O4 |

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

3-methyl-4-[(1E,3E,5E)-6-methyl-7-oxoocta-1,3,5-trienyl]furan-2,5-dione |

InChI |

InChI=1S/C14H14O4/c1-9(11(3)15)7-5-4-6-8-12-10(2)13(16)18-14(12)17/h4-8H,1-3H3/b5-4+,8-6+,9-7+ |

InChI-Schlüssel |

DPZNQXPHRMGJIG-WUJFNTSISA-N |

SMILES |

CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |

Isomerische SMILES |

CC1=C(C(=O)OC1=O)/C=C/C=C/C=C(\C)/C(=O)C |

Kanonische SMILES |

CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |

Synonyme |

3-methyl-4-(6'-methyl-7'-oxo-1',3',5'-octatrienyl)-2,5-furandione graphenone |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Chaetomellic Anhydride A

- Synthesis: Chaetomellic Anhydride A is synthesized via ATRC from 2,2-dichloropalmitic acid, similar to Graphenone. However, its pathway involves a distinct rearrangement mechanism that avoids diketone formation .

- Structure: Unlike this compound, Chaetomellic Anhydride A lacks the diketone moiety, featuring a single anhydride ring fused to a methyl-substituted hydrocarbon chain.

- Applications : Both compounds exhibit bioactivity, but Chaetomellic Anhydride A is more extensively studied for its role as a farnesyltransferase inhibitor in cancer therapy .

Graphislactones E and F

- Biosynthesis: Graphislactones are 6H-dibenzo[b,d]pyran-6-one derivatives produced by Graphis prunicola mycobionts. Their carbon skeleton is traced using isotopic labeling (e.g., [¹³C]-acetate), a method also applicable to this compound .

- Structural Divergence: Graphislactones feature a lactone ring fused to an aromatic system, whereas this compound’s structure is dominated by anhydride and diketone groups.

- Bioactivity: Graphislactones show antimicrobial properties, while this compound’s biological roles remain understudied .

2,3-Didehydrotelfairic Anhydride

- Synthetic Route: This compound shares a synthetic lineage with this compound, utilizing chlorinated intermediates. However, its formation involves dehydration rather than radical cyclization .

- Functional Groups: It contains conjugated double bonds but lacks the diketone functionality present in this compound.

Comparative Data Table

Functional and Application-Based Comparison

Reactivity

Biomedical Potential

- Graphislactones : Demonstrated antimicrobial efficacy, highlighting the therapeutic promise of mycobiont-derived compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.